2-(3,3-Difluorocyclobutyl)oxyacetic acid
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Overview
Description
2-(3,3-Difluorocyclobutyl)oxyacetic acid is a chemical compound used as a reactant in the preparation of piperazine derivatives as RORγ modulators .
Molecular Structure Analysis
The molecular formula of this compound is C6H8F2O2 . The InChI code is 1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 150.12 . The exact physical properties such as density, melting point, and boiling point are not available in the current resources .Scientific Research Applications
Electrooxidation and Advanced Oxidation Processes
- Research on the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D) through electrooxidation and Oxone reveals a hybrid process that can effectively remove herbicides from aquatic environments, highlighting a potential application in environmental remediation (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
Development of Novel Fluorescence Probes
- A study on the synthesis of fluorescence probes for detecting reactive oxygen species indicates the potential of such compounds in biological and chemical applications, suggesting a method for studying oxidative stress and its implications on health (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Mechanistic Studies of Decomposition and Inhibition
- Investigation into 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid offers insights into its decomposition mechanism and its role as an inhibitor, which could be relevant for understanding the stability and reactivity of similar difluorinated compounds (Liu, Wang, Ruszczycky, Chen, Li, Murakami, & Liu, 2015).
Photocatalytic Degradation
- A study on the photocatalytic degradation of diclofenac using nanostructured materials under UV irradiation demonstrates a method for eliminating toxic compounds from water, providing a model for environmental cleanup technologies (Martínez, Martínez, Fernández, Santaballa, & Faria, 2011).
Quantum Chemical Calculations
- Research using quantum chemical calculations to analyze the properties of aceclofenac sheds light on the electronic and structural characteristics of organic compounds, which could be applied to the study of "2-(3,3-Difluorocyclobutyl)oxyacetic acid" for drug design or material science applications (Suresh, Gunasekaran, & Srinivasan, 2014).
Safety and Hazards
The safety data sheet for 2-(3,3-Difluorocyclobutyl)oxyacetic acid indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols .
properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)1-4(2-6)11-3-5(9)10/h4H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFHKCFTVHWVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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